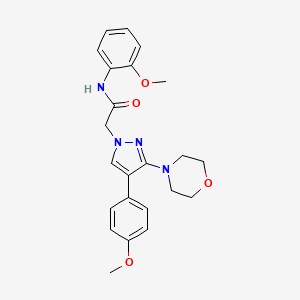

N-(2-methoxyphenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide

Description

Historical Development of Pyrazole Derivatives in Medicinal Chemistry

Pyrazole derivatives have been integral to medicinal chemistry since their first synthesis in 1883 by Ludwig Knorr, who condensed β-diketones with hydrazines to produce substituted pyrazoles. This foundational work laid the groundwork for the exploration of pyrazole-based therapeutics, which gained momentum in the mid-20th century with the discovery of antipyretics and anti-inflammatory agents. The 1990s marked a turning point with the FDA approval of celecoxib, a selective COX-2 inhibitor, validating pyrazoles as scaffolds for targeted therapies. Subsequent decades witnessed the development of pyrazole-containing drugs such as rimonabant (anti-obesity), CDPPB (antipsychotic), and fezolamide (antidepressant), underscoring their adaptability across therapeutic domains.

Modern synthetic strategies, including transition-metal-catalyzed cyclizations and green chemistry approaches, have expanded the structural diversity of pyrazoles. For instance, nano-ZnO-catalyzed condensations achieve 95% yields for 1,3,5-substituted pyrazoles, while hypervalent iodine reagents enable regioselective trifluoromethylation. These advancements have facilitated the creation of complex derivatives like N-(2-methoxyphenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide, which incorporates multiple substituents to optimize bioactivity.

Table 1: Key Pyrazole-Based Drugs and Their Therapeutic Applications

| Drug Name | Therapeutic Class | Key Structural Features |

|---|---|---|

| Celecoxib | Anti-inflammatory | 1,5-Diarylpyrazole |

| Rimonabant | Anti-obesity | 1,2,4-Trisubstituted pyrazole |

| Zavegepant | Migraine prophylaxis | Fused indazole-pyrazole system |

| Lenacapavir | Antiviral (HIV-1) | Pyrazole-carb |

Properties

IUPAC Name |

N-(2-methoxyphenyl)-2-[4-(4-methoxyphenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O4/c1-29-18-9-7-17(8-10-18)19-15-27(25-23(19)26-11-13-31-14-12-26)16-22(28)24-20-5-3-4-6-21(20)30-2/h3-10,15H,11-14,16H2,1-2H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHJXWFMCGPIKCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN(N=C2N3CCOCC3)CC(=O)NC4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It has shown potential as a bioactive molecule in various biological assays, including enzyme inhibition and receptor binding studies. Medicine: The compound is being investigated for its therapeutic properties, such as anti-inflammatory, antioxidant, and anticancer activities. Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through multiple molecular targets and pathways:

Enzyme Inhibition: It may inhibit specific enzymes involved in inflammatory processes or cancer cell proliferation.

Receptor Binding: It can bind to receptors on cell surfaces, modulating cellular responses.

Antioxidant Activity: It may scavenge free radicals, reducing oxidative stress in cells.

Comparison with Similar Compounds

Comparative Analysis Table

Biological Activity

N-(2-methoxyphenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the available literature on its biological activity, including in vitro studies, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazole ring with a morpholine substituent and methoxyphenyl groups, contributing to its unique chemical properties. Its IUPAC name is N-(2-methoxyphenyl)-2-[4-(4-methoxyphenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide, and it has a molecular formula of .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of related pyrazole derivatives, which may provide insights into the biological activity of this compound. For instance, compounds similar to this structure have demonstrated significant antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli.

Key Findings:

- The minimum inhibitory concentration (MIC) values for active derivatives ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial activity .

- The compounds exhibited both bactericidal and fungicidal effects, with significant inhibition of biofilm formation in pathogenic isolates .

Anticancer Potential

In addition to its antimicrobial properties, research has indicated potential anticancer activity for pyrazole derivatives. For example, some studies have highlighted that structurally similar compounds can inhibit cell proliferation in cancer cell lines such as HepG2.

- Compounds showed IC50 values as low as 0.62 μM against HepG2 cells, significantly outperforming established chemotherapeutic agents like Sorafenib .

- Mechanistic studies revealed that these compounds could induce G2/M cell cycle arrest and promote apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyrazole ring and morpholine group can significantly influence the compound's efficacy.

Comparative Analysis:

| Compound | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |

|---|---|---|

| This compound | 0.22 - 0.25 μg/mL | 0.62 μM |

| Related Pyrazole Derivative A | 0.30 μg/mL | 1.00 μM |

| Related Pyrazole Derivative B | 0.40 μg/mL | 0.80 μM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.